molecular formula C19H23N3O2S2 B5251436 4-(benzenesulfonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(benzenesulfonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B5251436
M. Wt: 389.5 g/mol
InChI Key: BWFRPZQMLXGIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzenesulfonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C19H23N3O2S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-phenylethyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is 389.12316933 g/mol and the complexity rating of the compound is 542. The solubility of this chemical has been described as 0.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives are used in medicine due to their ability to interact with various biological targets .

Safety and Hazards

As with any chemical compound, handling “N-(2-phenylethyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide” would likely require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The study and application of complex organic compounds like “N-(2-phenylethyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide” continue to be an active area of research in fields like medicinal chemistry and materials science. Future work could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c23-26(24,18-9-5-2-6-10-18)22-15-13-21(14-16-22)19(25)20-12-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFRPZQMLXGIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332544
Record name 4-(benzenesulfonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

795285-83-5
Record name 4-(benzenesulfonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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